molecular formula C13H25NO2 B13516962 Tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate

Tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate

Cat. No.: B13516962
M. Wt: 227.34 g/mol
InChI Key: HGGSXZFOLAMLLP-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate is an organic compound with the molecular formula C13H25NO2 It is a derivative of cyclohexane, featuring a tert-butyl ester group and an amino group on a methyl-substituted cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate typically involves the following steps:

    Formation of the Cyclohexane Ring: The starting material, 4-methylcyclohexanone, undergoes a reductive amination reaction with ammonia or an amine to introduce the amino group.

    Esterification: The resulting 4-amino-4-methylcyclohexanol is then esterified with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions ensures consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Tert-butyl 2-(4-hydroxy-4-methylcyclohexyl)acetate.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate is used as an intermediate in the synthesis of more complex molecules

Biology and Medicine

In biological research, this compound can be used to study the effects of cyclohexane derivatives on cellular processes. Its amino group makes it a potential candidate for drug development, particularly in designing molecules that can interact with specific biological targets.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism by which tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds or ionic interactions with proteins or enzymes, potentially altering their activity. The ester group can undergo hydrolysis, releasing the active cyclohexane derivative, which can then interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(4-hydroxy-4-methylcyclohexyl)acetate
  • Tert-butyl 2-(4-nitro-4-methylcyclohexyl)acetate
  • Tert-butyl 2-(4-chloro-4-methylcyclohexyl)acetate

Uniqueness

Tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate is unique due to the presence of both an amino group and a tert-butyl ester group on the cyclohexane ring. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields.

This detailed overview highlights the significance of this compound in synthetic chemistry, biological research, and industrial applications. Its unique structure and reactivity make it a valuable compound for scientific exploration and practical use.

Properties

Molecular Formula

C13H25NO2

Molecular Weight

227.34 g/mol

IUPAC Name

tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate

InChI

InChI=1S/C13H25NO2/c1-12(2,3)16-11(15)9-10-5-7-13(4,14)8-6-10/h10H,5-9,14H2,1-4H3

InChI Key

HGGSXZFOLAMLLP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)CC(=O)OC(C)(C)C)N

Origin of Product

United States

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